2-Chloro-4,6-difluoro-1,3,5-triazine
Description
2-Chloro-4,6-difluoro-1,3,5-triazine is a heterocyclic compound featuring a triazine core substituted with two fluorine atoms and one chlorine atom. Triazines with electron-withdrawing substituents, such as chlorine and fluorine, exhibit enhanced reactivity in nucleophilic aromatic substitution (SNAr) due to their electron-deficient aromatic rings. These substituents lower the energy of the transition state, facilitating displacement reactions with nucleophiles like amines, alcohols, and thiols .
Properties
CAS No. |
696-85-5 |
|---|---|
Molecular Formula |
C3ClF2N3 |
Molecular Weight |
151.50 g/mol |
IUPAC Name |
2-chloro-4,6-difluoro-1,3,5-triazine |
InChI |
InChI=1S/C3ClF2N3/c4-1-7-2(5)9-3(6)8-1 |
InChI Key |
FRFFMRSDNZVIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 2-chloro-4,6-difluoro-1,3,5-triazine can be inferred through comparisons with structurally related triazines:
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
- Substituents : Chlorine and methoxy groups.
- Reactivity : Methoxy groups are electron-donating via resonance, reducing the ring’s electron deficiency compared to fluorine or chlorine. CDMT is widely used as a coupling agent in peptide synthesis, achieving 75% yield in carboxylic acid activation at −5°C .
- Applications : Preferred for controlled reactivity in amide bond formation due to moderate electrophilicity.
2-Chloro-4,6-diphenyl-1,3,5-triazine
- Substituents : Chlorine and phenyl groups.
- Reactivity : Bulky phenyl groups sterically hinder SNAr reactions. The electron-withdrawing chlorine is counterbalanced by phenyl’s electron-donating nature, reducing overall reactivity.
- Applications : Used in organic electronics (e.g., OLEDs) and as a precursor for benzimidazole derivatives .
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
- Substituents : Three chlorine atoms.
- Reactivity : Highly reactive in SNAr due to strong electron withdrawal; successive chlorine substitutions occur at 0°C, 50°C, and 100°C, enabling stepwise functionalization .
- Applications : Industrial precursor for herbicides, dyes, and polymers.
2-Chloro-4,6-diamino-1,3,5-triazine
- Substituents: Chlorine and amino groups.
- Reactivity: Amino groups are strong electron donors, deactivating the ring and making SNAr less favorable.
- Applications: Limited to niche uses, such as pesticide intermediates .
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
- Substituents : Three trifluoromethyl groups.
- Reactivity : Extreme electron withdrawal from CF₃ groups enhances SNAr reactivity, but steric bulk may limit accessibility.
- Applications : Specialized fluorinated materials .
Data Tables
Table 2: Physical Properties of Selected Triazines
Research Findings and Key Insights
Electronic Effects: Fluorine and chlorine substituents significantly enhance SNAr reactivity compared to methoxy or amino groups. For example, CDMT’s methoxy groups necessitate low temperatures (−5°C) for efficient reactions, while cyanuric chloride reacts readily at ambient conditions .
Steric Considerations : Bulky substituents (e.g., phenyl in 2-chloro-4,6-diphenyl-triazine) reduce reactivity but improve thermal stability, making them suitable for materials science .
Synthetic Utility : Triazines with mixed substituents (e.g., Cl and F) allow selective functionalization, enabling tailored synthesis of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
